molecular formula C24H20N2OS B5105039 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile

2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile

Cat. No. B5105039
M. Wt: 384.5 g/mol
InChI Key: BXNLBDXZIVDHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile, also known as OXT-239, is a novel compound that has gained significant attention in the field of medicinal chemistry. OXT-239 has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile is not fully understood. However, it has been proposed that 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile exerts its pharmacological effects through the inhibition of various cellular signaling pathways. 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. Additionally, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to exhibit various biochemical and physiological effects. In preclinical studies, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Furthermore, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to protect against oxidative stress, which is involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile exhibits several advantages for lab experiments. It has been shown to exhibit high potency and selectivity, making it suitable for the study of various disease targets. Additionally, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile does exhibit some limitations for lab experiments. It has been shown to exhibit poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile exhibits some toxicity at high doses, which may limit its clinical use.

Future Directions

There are several future directions for the study of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile. Further preclinical studies are also needed to evaluate the safety and efficacy of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile in animal models. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile in humans. Finally, the potential for 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile to be used in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile involves the reaction of 2-chloronicotinic acid with cyclohexanone and diphenyl disulfide in the presence of a base catalyst. The resulting product is then treated with a nitrile compound to yield 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has demonstrated potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[(2-oxocyclohexyl)thio]-4,6-diphenylnicotinonitrile has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(2-oxocyclohexyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c25-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)26-24(20)28-23-14-8-7-13-22(23)27/h1-6,9-12,15,23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLBDXZIVDHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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